N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
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Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08678382 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is the Mitogen-activated protein kinase 10 (JNK3) . JNK3 plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, JNK3, by forming an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, leading to changes in the cellular processes controlled by this kinase .
Biochemical Pathways
The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis . The downstream effects of this inhibition are dependent on the specific cellular context and can lead to altered cell behavior .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
The inhibition of JNK3 by this compound can lead to changes in cellular behavior, including altered cell proliferation, differentiation, and apoptosis . These changes at the molecular and cellular level can potentially influence the overall physiological response to the compound .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(20,21)18-8-4-6-12(18)14(19)17-15-11(9-16)10-5-2-3-7-13(10)22-15/h12H,2-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMDFWBHBINJCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.